(-)-11-hydroxy-Δ8-tetrahydrocannabinol-dimethylheptyl (HU-210) is a synthetic cannabinoid classified as a potent agonist of the cannabinoid receptor type 1 (CB1). [, ] It serves as a valuable tool in scientific research for investigating the physiological and pharmacological effects of cannabinoids, particularly those mediated by the CB1 receptor. [, , , , , , , , , , , , , , ]
HU-210, also known as 1,1-Dimethylheptyl-11-hydroxy-tetrahydrocannabinol, was first synthesized in 1988 by a research team led by Raphael Mechoulam at the Hebrew University in Jerusalem. It is classified as a synthetic cannabinoid and is structurally related to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. HU-210 exhibits a binding affinity of 0.061 nM at the CB1 receptor and 0.52 nM at the CB2 receptor, making it 100 to 800 times more potent than delta-9-THC .
The synthesis of HU-210 involves several key steps:
The molecular formula for HU-210 is , with a molar mass of approximately 386.576 g/mol. Its structure features a tricyclic framework characteristic of cannabinoids, with specific stereochemistry at positions 6a and 10a that distinguishes it from other cannabinoids like delta-9-THC . The presence of the hydroxyl group at position 11 enhances its binding affinity to cannabinoid receptors.
HU-210 participates in various chemical reactions typical for synthetic cannabinoids:
These reactions highlight its potential for further chemical modification to enhance therapeutic properties or reduce side effects.
HU-210 acts primarily as an agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of naturally occurring cannabinoids:
HU-210 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications in research.
HU-210 has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3